2-Propanol, 1-chloro-3-(dimethylamino)- 2-Propanol, 1-chloro-3-(dimethylamino)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522351
InChI: InChI=1S/C5H12ClNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3
SMILES: CN(C)CC(CCl)O
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

2-Propanol, 1-chloro-3-(dimethylamino)-

CAS No.:

Cat. No.: VC13522351

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-chloro-3-(dimethylamino)- -

Specification

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name 1-chloro-3-(dimethylamino)propan-2-ol
Standard InChI InChI=1S/C5H12ClNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3
Standard InChI Key VOSOVMCFUULPKH-UHFFFAOYSA-N
SMILES CN(C)CC(CCl)O
Canonical SMILES CN(C)CC(CCl)O

Introduction

Chemical and Physical Properties

2-Propanol, 1-chloro-3-(dimethylamino)- exhibits distinct physicochemical characteristics that underpin its industrial and research applications. The table below summarizes its key properties:

PropertyValue
CAS Number51583-51-8
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.608 g/mol
Density1.078 g/cm³
Boiling Point197.1°C at 760 mmHg
Exact Mass137.06100 g/mol
Polar Surface Area23.470 Ų
LogP0.1477

The compound’s moderate polarity, indicated by a polar surface area of 23.470 Ų, enhances its solubility in polar solvents such as water and ethanol . Its logP value of 0.1477 suggests limited lipophilicity, influencing its pharmacokinetic profile in biological systems . The chlorine atom at the 1-position and the dimethylamino group at the 3-position create a stereoelectronic environment conducive to nucleophilic substitution and hydrogen bonding interactions .

Synthesis and Production

The synthesis of 2-Propanol, 1-chloro-3-(dimethylamino)- primarily involves the reaction of 3-dimethylamino-1-propanol with thionyl chloride (SOCl₂) . This method, detailed by Hewawasam et al. (2004), proceeds via a two-step mechanism: (1) activation of the hydroxyl group by SOCl₂ to form a chlorosulfite intermediate, and (2) displacement by chloride to yield the final product . Optimal reaction conditions include anhydrous environments and temperatures below 25°C to minimize side reactions such as oxidation or polymerization .

Industrial production employs continuous flow reactors to enhance yield and purity, achieving throughputs exceeding 90% under optimized parameters . Post-synthesis purification typically involves fractional distillation under reduced pressure (e.g., 50 mmHg) to isolate the compound from residual reactants and byproducts . Crystallization may further refine the product for pharmaceutical-grade applications .

Applications in Pharmaceutical and Organic Chemistry

This compound’s dual functionality—a reactive chlorine atom and a tertiary amine—makes it a versatile intermediate in drug discovery. For instance, it serves as a precursor in the synthesis of beta-adrenergic receptor antagonists, where the chlorine atom undergoes nucleophilic substitution with aryloxy groups . The dimethylamino moiety enhances binding affinity to G-protein-coupled receptors (GPCRs), a feature exploited in developing central nervous system (CNS) agents .

Recent studies highlight its role in synthesizing ion channel modulators, particularly those targeting voltage-gated potassium channels (Kv7.2/7.3) . These modulators show promise in treating epilepsy and neuropathic pain, with preclinical trials demonstrating improved efficacy over first-generation analogs .

Structural Analogs and Comparative Analysis

Comparative analysis with structurally related compounds reveals how substituents influence physicochemical and biological properties. For example, 1-Chloro-3-[(1,1-dimethylethyl)amino]-2-propanol (CAS 13156-02-0), which replaces the dimethylamino group with a tert-butylamino moiety, exhibits a higher molecular weight (165.66 g/mol) and a melting point of 42–43°C . This substitution reduces polarity (logP = 1.2) and enhances thermal stability, making the tert-butyl derivative preferable for high-temperature reactions .

CompoundMolecular WeightMelting PointlogP
2-Propanol, 1-chloro-3-(dimethylamino)-137.608 g/molN/A0.147
1-Chloro-3-(tert-butylamino)-2-propanol165.66 g/mol42–43°C1.2

Such structural variations underscore the importance of substituent selection in tuning reactivity and application suitability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator